5-(Chlorosulfonyl)-2,3-difluorobenzoic acid

Description

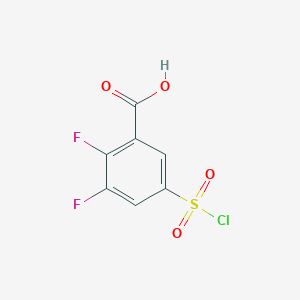

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at position 5 and fluorine atoms at positions 2 and 2. This compound’s structure combines electron-withdrawing substituents (fluorine and chlorosulfonyl), enhancing its acidity and reactivity, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions. It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty polymers .

Properties

IUPAC Name |

5-chlorosulfonyl-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNWVFAMWRNPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847972-30-9 | |

| Record name | 5-(chlorosulfonyl)-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid typically involves the chlorosulfonation of 2,3-difluorobenzoic acid. The reaction is carried out by treating 2,3-difluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C7H4F2O2+ClSO3H→C7H3ClF2O4S+H2O

The reaction is typically conducted at a temperature range of 0-5°C to ensure the selective formation of the desired product. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, at room temperature.

Reduction Reactions: Sodium borohydride is commonly used as a reducing agent, and the reaction is conducted in an aqueous or alcoholic medium.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonic Acid Derivatives: Formed by oxidation or reduction reactions.

Scientific Research Applications

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new reagents and catalysts.

Biology: Employed in the modification of biomolecules for studying their functions and interactions.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and stability are influenced by substituent positions and electronic effects. Key comparisons include:

5-Chloro-2,4-difluorobenzoic Acid

- Structure : Chlorine at position 5, fluorine at 2 and 3.

- Reactivity : Lacks the sulfonyl group, reducing electrophilicity. Chlorine’s lower electronegativity compared to -SO₂Cl results in weaker electron withdrawal.

- Applications : Primarily used in tracer studies due to moderate stability in aqueous environments .

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic Acid

- Structure : Chlorosulfonyl at position 3, fluorine at 2, chlorine at 4.

- Molecular Weight : 283.07 g/mol (C₇H₃Cl₂FO₄S) vs. target compound’s estimated 261.58 g/mol (C₇H₃ClF₂O₄S) .

2,3-Dichloro-5-(chlorosulfonyl)benzoic Acid

Fluorinated Benzoic Acids Without Sulfonyl Groups

Compounds like 2,3-difluorobenzoic acid and 2,4,5-trifluorobenzoic acid lack the sulfonyl group, leading to distinct properties:

- Key Differences: The sulfonyl group in the target compound increases electrophilicity, enabling reactions like sulfonamide formation. Fluorine atoms enhance polarity and metabolic stability compared to non-fluorinated analogs .

Methoxy-Substituted Analogs

5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid (C₈H₆ClFO₅S) differs by replacing position 2’s fluorine with a methoxy (-OCH₃) group:

Stability and Environmental Behavior

- Fluorinated benzoic acids (e.g., 2,3-difluorobenzoic acid) exhibit excellent stability in groundwater (<5% degradation over 60 days) .

- Chlorosulfonyl-containing compounds may hydrolyze in aqueous environments, but fluorination at positions 2 and 3 in the target compound could mitigate this by sterically shielding the sulfonyl group .

Biological Activity

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoic acid moiety. This unique configuration contributes to its biological properties.

Target Enzymes and Pathways:

- The compound primarily acts as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and metastasis.

- It has been shown to modulate the activity of various protein kinases, potentially influencing cell signaling pathways crucial for tumor growth and survival.

Biochemical Interactions:

- The chlorosulfonyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. This property allows it to interact effectively with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Case Study:

A study evaluated the compound's efficacy against A2058 human melanoma cells, where it demonstrated an IC50 value in the low nanomolar range, indicating potent inhibitory effects on cell growth and invasion .

Cytotoxicity

The compound has been assessed for cytotoxic effects on human chronic myelogenous leukemia K562 cells. It was found that derivatives of similar compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 0.84 µM, suggesting that structural modifications can enhance biological activity .

Data Summary

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| Inhibition of ATX | ~9 nM | A2058 human melanoma cells | |

| Cytotoxicity | 0.84 µM | K562 human leukemia cells | |

| Pro-apoptotic effects | N/A | Various cancer cell lines |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Chlorosulfonyl Group: Critical for enhancing interaction with target enzymes.

- Fluorine Atoms: Contribute to increased lipophilicity and potentially enhance binding affinity to biological targets.

Future Directions in Research

Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its potential as a therapeutic agent in various cancers are paramount. Additionally, exploring analogs with improved solubility and bioavailability could enhance its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential chlorination and sulfonation of a benzoic acid precursor. Evidence suggests chlorinating 2,3-difluorobenzoic acid with chlorine gas in the presence of FeCl₃ (120–150°C) followed by sulfonation with chlorosulfonic acid (0–5°C) . Key factors include:

- Catalyst selection : FeCl₃ enhances chlorination efficiency.

- Temperature control : Lower temperatures during sulfonation minimize side reactions (e.g., over-sulfonation).

- Stoichiometry : Excess chlorosulfonic acid (>1.2 equiv) ensures complete sulfonyl chloride formation.

- Example yield optimization table:

| Step | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Chlorination | FeCl₃ | 130 | 85–90 |

| Sulfonation | None | 0–5 | 70–75 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used to resolve crystal structures, particularly for verifying substituent positions on the aromatic ring . ORTEP-III (with GUI) aids in visualizing thermal ellipsoids and molecular geometry .

- Spectroscopy :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for ortho/meta F), while ¹H NMR detects carboxylic acid protons (δ ~ 12–13 ppm) .

- IR : Strong S=O stretches (~1370 cm⁻¹) confirm sulfonyl groups .

Advanced Research Questions

Q. How does the presence of both chlorosulfonyl and fluorinated groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorosulfonyl group activates the aromatic ring toward nucleophilic attack, while fluorine’s inductive effects direct substitution regioselectivity. For example:

- Regioselectivity : Fluorine at the 2- and 3-positions deactivates adjacent positions, favoring substitution at the 5- or 6-positions (meta to fluorines) .

- Kinetic studies : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Chlorosulfonyl (σ ≈ +2.0) dominates over fluorine (σ ≈ +0.06), accelerating SNAr reactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Purity validation : HPLC-MS (≥98% purity) to exclude confounding byproducts (e.g., incomplete sulfonation products) .

- Dose-response standardization : Use EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific effects .

- Structural analogs : Compare with 3-(chlorosulfonyl)-4,5-difluorobenzoic acid (CID 16770844) to isolate substituent contributions .

Q. What strategies mitigate competing reactions during sulfonation/chlorination steps?

- Methodological Answer :

- Sequential quenching : Neutralize residual chlorosulfonic acid with ice-water immediately post-sulfonation to prevent acid-catalyzed decomposition .

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) during chlorination to avoid side reactions, followed by hydrolysis .

- Byproduct analysis : TLC or GC-MS monitors intermediates (e.g., 2,3-dichloro derivatives) to optimize reaction time .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stabilities for this compound?

- Methodological Answer : Thermal stability discrepancies (~150–200°C decomposition) may stem from:

- Crystallinity : Amorphous vs. crystalline forms (verified via XRD) exhibit different degradation profiles .

- Moisture sensitivity : Hydrolysis of the chlorosulfonyl group (to sulfonic acid) under humid conditions lowers observed stability .

- DSC/TGA protocols : Heating rates (5°C/min vs. 10°C/min) affect decomposition onset measurements .

Application-Oriented Questions

Q. How can this compound serve as a precursor for fluorinated polymer synthesis?

- Methodological Answer : The chlorosulfonyl group enables post-polymerization modifications (e.g., sulfonamide linkages), while fluorination enhances thermal/chemical resistance. Example workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.